molecular formula C13H10O5S B6406451 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261992-44-2

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6406451
CAS RN: 1261992-44-2
M. Wt: 278.28 g/mol
InChI Key: CJIUAUMTQDCOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% (3-HO-4-MCTB) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, with a thiophene ring attached to the hydroxy group. 3-HO-4-MCTB has been used in a variety of areas, including organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has a wide variety of applications in scientific research. It has been used as a substrate for organic synthesis and as a reagent in drug delivery systems. It has also been used in biochemistry and biophysics research, as it has been found to have a number of biochemical and physiological effects. Additionally, 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been used in the study of the structure and function of proteins and in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is not yet fully understood. However, it is believed that the compound may interact with proteins and enzymes in a number of ways. For example, it may act as a substrate for enzymes, or it may interact with proteins by binding to specific sites on the protein, thus altering the protein's structure and function. Additionally, 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% may interact with proteins by forming hydrogen bonds with the protein's amino acid residues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% are not yet fully understood. However, it has been found to have a number of effects on various biochemical and physiological processes. For example, it has been found to inhibit the activity of certain enzymes, such as proteases, and it has been found to affect the structure and function of proteins. Additionally, 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been found to have an effect on the expression of certain genes, as well as on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in lab experiments has a number of advantages. For example, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in experiments. However, there are some limitations to the use of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in lab experiments. For example, it is relatively expensive, and it is difficult to purify. Additionally, it is highly sensitive to light and air, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis and purification. Additionally, further research could be conducted to explore the potential applications of 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in drug delivery systems, as well as its potential use in other areas of biochemistry and biophysics.

Synthesis Methods

3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is typically synthesized through a two-step method involving the reaction of 4-methoxycarbonylthiophenol with benzoic acid in the presence of a base catalyst. The first step involves the reaction of the 4-methoxycarbonylthiophenol with the benzoic acid, which yields the 3-hydroxy-4-methoxycarbonylthiophenylbenzoic acid (3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%). The second step is the deprotection of the hydroxy group, which is accomplished by treating the 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% with a base catalyst. The product is then purified by recrystallization, and the purity is tested to ensure it is at least 95%.

properties

IUPAC Name

3-hydroxy-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c1-18-13(17)11-5-8(6-19-11)9-3-2-7(12(15)16)4-10(9)14/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIUAUMTQDCOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690983
Record name 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-44-2
Record name 3-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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